(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile
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Overview
Description
(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile: is a versatile organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its applications in the synthesis of biologically active molecules and its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form indoles.
Industrial Production Methods: The industrial synthesis of (5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products:
- Oxidized derivatives, primary amines, and substituted indoles.
Scientific Research Applications
Chemistry:
- Used in the synthesis of indole-N-acetic acid derivatives, which are aldose reductase inhibitors for diabetic complications .
Biology:
- Acts as a precursor in the synthesis of biologically active molecules, including plant hormones like indole-3-acetic acid .
Medicine:
- Potential therapeutic applications due to its role in the synthesis of carboline analogs, which are potent inhibitors of MAPKAP-K2, a kinase involved in inflammatory responses .
Industry:
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets and pathways. For instance, as an aldose reductase inhibitor, it prevents the conversion of glucose to sorbitol, thereby reducing complications associated with diabetes . Additionally, its derivatives can inhibit specific kinases involved in inflammatory pathways .
Comparison with Similar Compounds
- 5-Methoxyindole-3-acetonitrile
- Indole-3-acetic acid
- 1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl acetic acid
Uniqueness:
Properties
IUPAC Name |
2-(5-methoxy-1-methylindol-3-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14-8-9(5-6-13)11-7-10(15-2)3-4-12(11)14/h3-4,7-8H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPFLMOOTACHJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443042 |
Source
|
Record name | (5-METHOXY-1-METHYL-1H-INDOL-3-YL)ACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176688-98-5 |
Source
|
Record name | (5-METHOXY-1-METHYL-1H-INDOL-3-YL)ACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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